4H-1-Benzopyran-4-one, 2,3-dihydro-7-methoxy-2-(4-methoxyphenyl)-

Description

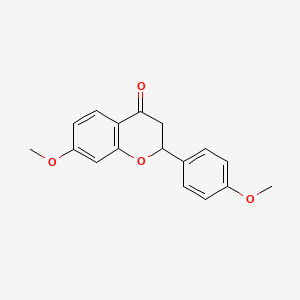

The compound 4H-1-Benzopyran-4-one, 2,3-dihydro-7-methoxy-2-(4-methoxyphenyl)- (CAS: 29424-96-2) is a flavanone derivative characterized by a 2,3-dihydrobenzopyran-4-one core. Its structure includes a 7-methoxy group on the benzopyrone ring and a 4-methoxyphenyl substituent at position 2 (flavanone numbering) . This dihydro configuration distinguishes it from flavones (e.g., tangeritin) by introducing partial saturation, which influences its physicochemical properties and biological interactions.

Properties

IUPAC Name |

7-methoxy-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O4/c1-19-12-5-3-11(4-6-12)16-10-15(18)14-8-7-13(20-2)9-17(14)21-16/h3-9,16H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAEYGSBLDUIDTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CC(=O)C3=C(O2)C=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101314100 | |

| Record name | 4′,7-Dimethoxyflavanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101314100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25826-69-1 | |

| Record name | 4′,7-Dimethoxyflavanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25826-69-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4′,7-Dimethoxyflavanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101314100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of liquiritigenin dimethyl ether typically involves the methylation of liquiritigenin. One common method is the reaction of liquiritigenin with dimethyl sulfate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or methanol at elevated temperatures .

Industrial Production Methods

Industrial production of liquiritigenin dimethyl ether may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the consistency and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Liquiritigenin dimethyl ether can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially in the presence of strong nucleophiles like sodium methoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol.

Major Products

Oxidation: Formation of corresponding quinones or carboxylic acids.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of ethers or esters.

Scientific Research Applications

Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: Investigated for its role in modulating biological pathways and its potential as a therapeutic agent.

Medicine: Studied for its neuroprotective, anti-inflammatory, and antioxidant properties, making it a candidate for treating neurodegenerative diseases and other chronic conditions.

Industry: Utilized in the formulation of pharmaceuticals, cosmetics, and nutraceuticals

Mechanism of Action

The mechanism of action of liquiritigenin dimethyl ether involves its interaction with various molecular targets and pathways:

Antioxidant Activity: It scavenges free radicals and upregulates antioxidant enzymes through the Nrf2 pathway.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators by modulating the NF-κB pathway.

Neuroprotective Activity: It promotes neurogenesis and protects neurons from oxidative stress and apoptosis through the activation of the SIRT1/Nrf2 signaling pathway.

Comparison with Similar Compounds

Key Structural Features:

- Core: 2,3-Dihydro-4H-1-benzopyran-4-one (flavanone skeleton).

- Substituents :

- 7-Methoxy group on the benzopyrone ring.

- 4-Methoxyphenyl group at position 2.

- Molecular Formula : C₁₇H₁₆O₅ (calculated based on structural analysis) .

- Molecular Weight : ~300.3 g/mol.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Benzopyran-4-one Derivatives

Key Differences and Implications:

Saturation vs. Unsaturated flavones like tangeritin exhibit stronger π-π stacking interactions, favoring antioxidant activity but limiting solubility .

Substituent Position and Number :

- The 7-methoxy group in the target compound contrasts with 5,6,7,8-tetramethoxy groups in tangeritin, reducing steric hindrance and altering receptor binding .

- Isoflavones (e.g., biochanin) substitute at position 3 instead of 2, leading to distinct biological profiles (e.g., estrogenic vs. anti-inflammatory) .

Functional Group Effects :

Biological Activity

4H-1-Benzopyran-4-one, 2,3-dihydro-7-methoxy-2-(4-methoxyphenyl)-, also known as a derivative of benzopyran, has garnered attention in pharmacological research due to its diverse biological activities. This article explores its biological activity, including anticancer properties, antiestrogenic effects, and other pharmacological benefits.

- Molecular Formula : C17H16O5

- Molecular Weight : 300.31 g/mol

- CAS Number : 108001-32-7

Anticancer Activity

Research has indicated that the compound exhibits significant antiproliferative effects against various cancer cell lines. A study highlighted that the compound showed an IC50 value range of 5.2–22.2 μM against MDA-MB-231 breast cancer cells, indicating potent anticancer properties while being minimally cytotoxic to normal cells like HEK-293 .

Antiestrogenic Activity

In a study assessing the antiestrogenic properties of several benzopyran derivatives, it was found that 4H-1-benzopyran-4-one with a 4-methoxyphenyl group exhibited the highest antiestrogenic activity at 65%. This activity was measured against estradiol's uterotrophic effects, showing that the compound elicited about 31% of the uterotrophic activity compared to estradiol .

Other Pharmacological Effects

The compound has also been evaluated for various other biological activities:

- Antiinflammatory : Exhibits potential in reducing inflammation.

- Antidiabetic : Shows promise in managing blood sugar levels.

- Antiallergic : May help in alleviating allergic reactions .

Study on Uterotrophic Activity

A study conducted on mature female albino rats evaluated the uterotrophic and antiimplantation activities of several benzopyran derivatives. The compound demonstrated a significant uterotrophic effect with an increase in dry uterine weight gain by 87%, showcasing its potential in reproductive health applications .

Apoptotic Induction

In another investigation, the compound was tested for its ability to induce apoptosis in cancer cells. At a concentration of 5 μM, it was found to induce apoptosis by approximately 50.8% in MDA-MB-231 cells, further supporting its role as a promising anticancer agent .

Data Table: Biological Activities Overview

Q & A

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

This compound exhibits acute toxicity (oral, Category 4), skin irritation (Category 2), and respiratory irritation (Category 3) per GHS classifications . Researchers must:

- Use PPE : Nitrile gloves, lab coats, and safety goggles.

- Employ respiratory protection : P95 (US) or P1 (EU) filters for low exposure; OV/AG/P99 (US) or ABEK-P2 (EU) respirators for high concentrations .

- Ensure ventilation : Local exhaust systems to prevent aerosol formation .

- Follow emergency protocols : Flush eyes with water for ≥15 minutes; wash skin with soap and water for dermal exposure .

Q. How can this compound be synthesized, and what are the critical reaction parameters?

Synthesis typically involves cyclization of substituted chalcones or Claisen-Schmidt condensation under controlled conditions . Key parameters:

- Temperature : Maintain 60–80°C to avoid side reactions.

- Catalysts : Use acid (e.g., HCl) or base (e.g., NaOH) for regioselective ring closure.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) for isolating the target compound .

Q. What analytical techniques are used to confirm its structural identity and purity?

- Spectroscopy :

- Chromatography :

Advanced Research Questions

Q. How can substituent modifications (e.g., methoxy groups) alter bioactivity?

Methoxy groups at C7 and the phenyl ring influence electron density and hydrogen bonding , affecting receptor binding . Methodological approaches:

Q. How to resolve contradictions in reported spectral data (e.g., NMR shifts)?

Discrepancies arise from solvent effects or impurities. Strategies:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.